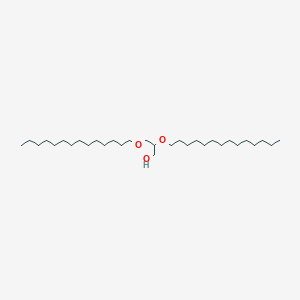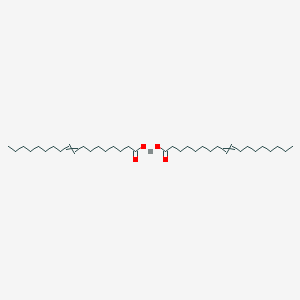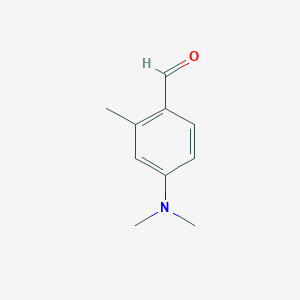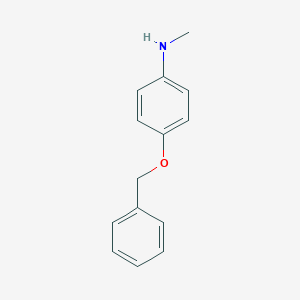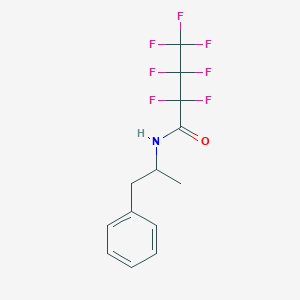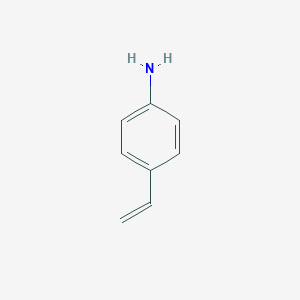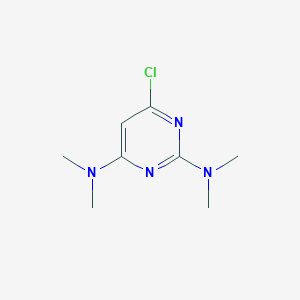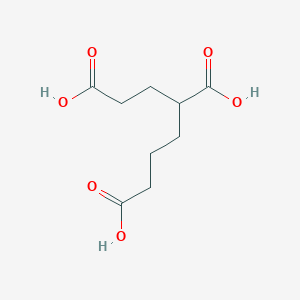
2-chloro-N-phenylaniline
説明
Synthesis Analysis
The synthesis of 2-chloro-N-phenylaniline involves various chemical processes and methods. For instance, Kategaonkar et al. (2010) describe the synthesis of new 2-chloro-3-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)quinoline derivatives, a closely related compound, using click chemistry approaches (Kategaonkar et al., 2010). Similarly, the work by Vilhelmsen et al. (2008) on the reduction of 2-chloro-N-phenylpropanamide provides insights into the synthesis processes and the formation of different amines (Vilhelmsen et al., 2008).
Molecular Structure Analysis
The molecular structure of 2-chloro-N-phenylaniline and its derivatives has been a subject of various studies. For example, Aarset et al. (2005) determined the structure and conformation of 2-chloro-1-phenylethanone, a related compound, using electron diffraction and theoretical calculations (Aarset et al., 2005). Additionally, the structure of 2-chloro-3-phenylbenzoic acid, as revealed by Boyarskiy et al. (2009), provides further understanding of the structural aspects of similar compounds (Boyarskiy et al., 2009).
Chemical Reactions and Properties
The chemical reactions and properties of 2-chloro-N-phenylaniline involve various interactions and transformations. The studies by Kategaonkar et al. (2010) and Vilhelmsen et al. (2008) also shed light on the chemical reactions and properties of closely related compounds (Kategaonkar et al., 2010); (Vilhelmsen et al., 2008).
科学的研究の応用
Electrochemical Reduction : A study by Pasciak et al. (2014) investigated the electrochemical reduction of 2-chloro-N-phenylaniline at carbon and silver cathodes. The study involved cyclic voltammetry and controlled-potential electrolysis in dimethylformamide, revealing insights into the electrochemical behavior and potential applications in electrochemical systems (Pasciak et al., 2014).
Pesticidal Activity : Molchanov et al. (1983) examined the synthesis and pesticidal activity of derivatives of 4-chloro-1,2-phenylenediamine, which is structurally related to 2-chloro-N-phenylaniline. This research contributes to the understanding of potential applications in agriculture and pest control (Molchanov et al., 1983).
Aniline Ortho-Arylation : A method for direct, transition-metal-free ortho-arylation of anilines by aryl chlorides was developed by Truong and Daugulis (2012). This methodology involves 2-arylanilines and is significant for synthetic chemistry applications (Truong & Daugulis, 2012).
Cyclometallation : Albert et al. (1996, 2005) conducted studies on the cyclometallation of 2-phenylaniline, which is closely related to 2-chloro-N-phenylaniline. Their research provides valuable insights into the interaction of these compounds with metals, which is relevant for organometallic chemistry (Albert et al., 1996) (Albert et al., 2005).
Liquid-Liquid Extraction : A study by Lokhande et al. (1998) used N-n-octylaniline, a compound similar to 2-chloro-N-phenylaniline, for the extractive separation of palladium(II) from hydrochloric acid media. This research has implications for separation processes in analytical chemistry (Lokhande et al., 1998).
Non-Aqueous Capillary Electrophoresis : Cottet et al. (2001) explored the separation of hydrophobic oligomers, including N-phenylaniline oligomers, using non-aqueous capillary electrophoresis. This research is important for understanding the analytical applications of 2-chloro-N-phenylaniline in separation science (Cottet et al., 2001).
Ammonium Determination : Rhine et al. (1998) evaluated colorimetric methods for determining ammonium, involving reactions with compounds like 2-phenylphenol, which are structurally related to 2-chloro-N-phenylaniline. This research is relevant for environmental and biological sample analysis (Rhine et al., 1998).
特性
IUPAC Name |
2-chloro-N-phenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-9,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CASDLXCHUTYPAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90423744 | |
| Record name | 2-chloro-N-phenylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90423744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-phenylaniline | |
CAS RN |
1205-40-9 | |
| Record name | 2-Chloro-N-phenylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1205-40-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-chloro-N-phenylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90423744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



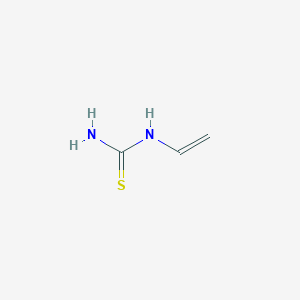
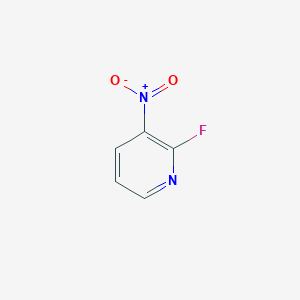
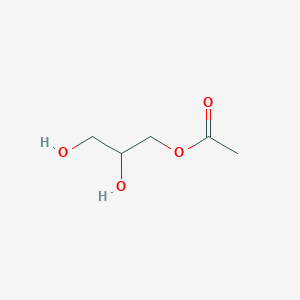
![2-Methyl-1-phenyl-1H-benzo[d]imidazole](/img/structure/B72424.png)
